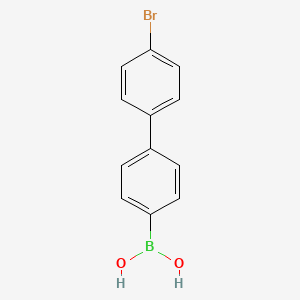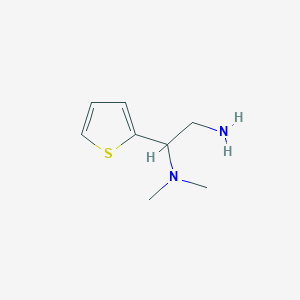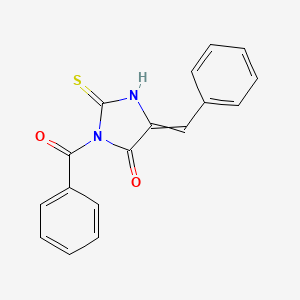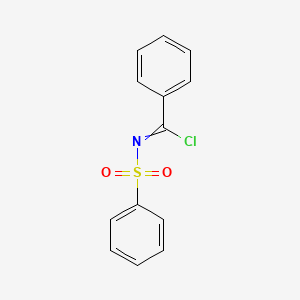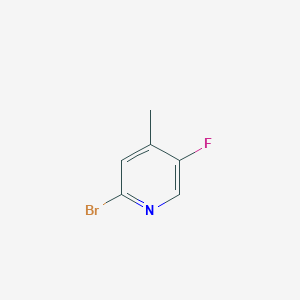
2-Bromo-5-fluoro-4-methylpyridine
Vue d'ensemble
Description
2-Bromo-5-fluoro-4-methylpyridine is a halogenated pyridine derivative, which is a compound of interest in the field of medicinal chemistry and organic synthesis. Although the specific compound is not directly synthesized or characterized in the provided papers, related compounds with similar substitution patterns on the pyridine ring have been studied extensively. These compounds serve as valuable intermediates for the synthesis of more complex molecules and have potential applications in drug development and materials science.
Synthesis Analysis
The synthesis of halogenated pyridines often involves halogen dance reactions, lithiation followed by halogenation, or palladium-catalyzed coupling reactions. For instance, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine was achieved using halogen dance reactions, which demonstrates the versatility of halogenated pyridines in organic synthesis . Similarly, the radiosynthesis of 2-amino-5-[18F]fluoropyridines from anisyl(2-bromopyridinyl)iodonium triflate through a palladium-catalyzed amination sequence indicates the potential for introducing various functional groups onto the pyridine ring .
Molecular Structure Analysis
The molecular structure of halogenated pyridines can be determined using techniques such as X-ray crystallography and NMR spectroscopy. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was characterized by X-ray single-crystal diffraction, which provided detailed information about its molecular geometry . The molecular conformation of such compounds is often stabilized by intramolecular hydrogen bonding, which can influence their reactivity and physical properties.
Chemical Reactions Analysis
Halogenated pyridines participate in various chemical reactions, including Suzuki coupling, chemoselective amination, and SNAr (nucleophilic aromatic substitution) reactions. The chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, for example, demonstrated the ability to selectively substitute different halogen atoms under different reaction conditions . These reactions are crucial for the diversification of pyridine derivatives and the development of complex molecules with specific biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines, such as solubility, melting point, and reactivity, are influenced by the nature and position of the substituents on the pyridine ring. The presence of multiple halogens can increase the compound's reactivity towards nucleophilic substitution reactions, as seen in the synthesis of pentasubstituted pyridines . The electronic effects of the substituents also affect the acidity of the pyridine nitrogen and the overall stability of the compound.
Applications De Recherche Scientifique
Application 1: Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors
- Summary of the Application: “2-Bromo-5-fluoro-4-methylpyridine” is used in the synthesis of p38α mitogen-activated protein kinase inhibitors . These inhibitors are being evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
- Methods of Application or Experimental Procedures: The synthesis of the potent p38α mitogen-activated protein kinase inhibitors starts from 2-fluoro-4-methylpyridine . The optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine compares very well to the reported synthesis starting from 2-bromo-4-methylpyridine .
- Results or Outcomes: The optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps . This is more than eight times higher than the yields from the previously reported synthesis starting from 2-bromo-4-methylpyridine .
Application 2: Synthesis of Fluorinated Pyridines
- Summary of the Application: “2-Bromo-5-fluoro-4-methylpyridine” can be used in the synthesis of fluorinated pyridines . Fluorinated pyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
- Methods of Application or Experimental Procedures: The synthesis of fluorinated pyridines involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .
- Results or Outcomes: The synthesis of fluorinated pyridines results in the formation of 2-fluoro-3-bromopyridine .
Application 3: Synthesis of Biaryls
- Summary of the Application: “2-Bromo-5-fluoro-4-methylpyridine” can be used in the synthesis of biaryls . Biaryls are a type of organic compound with two aryl groups connected by a single bond .
- Methods of Application or Experimental Procedures: The synthesis of biaryls involves a palladium-catalyzed homo-coupling reaction of “2-Bromo-5-fluoro-4-methylpyridine” to give the corresponding biaryl .
- Results or Outcomes: The synthesis of biaryls results in the formation of the corresponding biaryl .
Application 4: Synthesis of Crown-Ester-Bipyridines and Viologens
- Summary of the Application: “2-Bromo-5-fluoro-4-methylpyridine” is used as a starting material in the preparation of crown-ester-bipyridines and viologens . These compounds have various applications in organic synthesis, pharmaceuticals, agrochemicals, and dyes .
- Methods of Application or Experimental Procedures: The synthesis involves sodium or nickel reductive coupling, side chain oxidation, and esterification .
- Results or Outcomes: The synthesis results in the formation of crown-ester-bipyridines and viologens .
Application 5: Synthesis of 5-Fluoro-2-Phenylpyridine
- Summary of the Application: “2-Bromo-5-fluoro-4-methylpyridine” can be used in the synthesis of 5-fluoro-2-phenylpyridine . This compound has various applications in organic synthesis .
- Methods of Application or Experimental Procedures: The synthesis involves a Suzuki coupling reaction with phenylboronic acid .
- Results or Outcomes: The synthesis results in the formation of 5-fluoro-2-phenylpyridine .
Application 6: Synthesis of 2-(2′,4′-Difluorophenyl)-4-Methylpyridine
- Summary of the Application: “2-Bromo-5-fluoro-4-methylpyridine” can be used in the synthesis of 2-(2′,4′-difluorophenyl)-4-methylpyridine . This compound has various applications in organic synthesis .
- Methods of Application or Experimental Procedures: The synthesis involves a Suzuki coupling reaction with 2,4-difluorophenylboronic acid .
- Results or Outcomes: The synthesis results in the formation of 2-(2′,4′-difluorophenyl)-4-methylpyridine .
Safety And Hazards
Orientations Futures
The compound can be used in the synthesis of various chemical products, indicating its potential for future applications in chemical synthesis .
Relevant Papers Several papers have been published on the synthesis and applications of 2-Bromo-5-fluoro-4-methylpyridine . These papers provide valuable insights into the properties and potential uses of this compound.
Propriétés
IUPAC Name |
2-bromo-5-fluoro-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-2-6(7)9-3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXOICAPNITIOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397426 | |
| Record name | 2-bromo-5-fluoro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluoro-4-methylpyridine | |
CAS RN |
885168-20-7 | |
| Record name | 2-Bromo-5-fluoro-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885168-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-5-fluoro-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



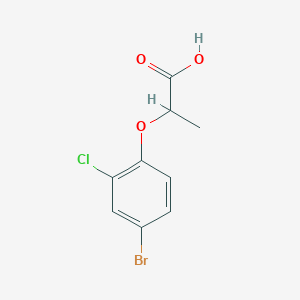
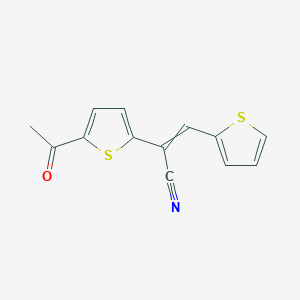
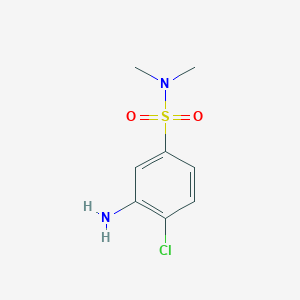
![N-[bis(diethylamino)phosphinimyl]-N-ethylethanamine](/img/structure/B1274299.png)
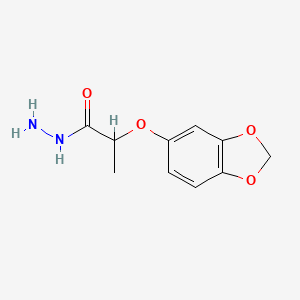
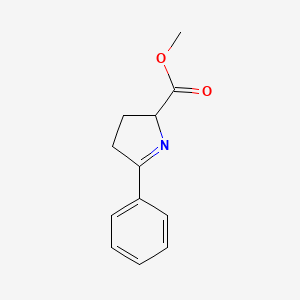
![4-ethyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274309.png)
